1-Hexyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-Hexyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C16H24. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a hexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1-hexyl-naphthalene. The process involves the use of a hydrogenation catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{16}\text{H}{22} + \text{H}2 \rightarrow \text{C}{16}\text{H}_{24} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of hexyl-tetralone or hexyl-tetralol.
Reduction: Formation of decahydro-1-hexyl-naphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Hexyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a component in lubricants.
Mechanism of Action
The mechanism of action of 1-hexyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene (Tetralin): A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: A methyl-substituted derivative with similar chemical properties.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: A hydroxylated derivative with potential biological activities.
Uniqueness: 1-Hexyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in non-polar solvents and may influence its biological activity compared to other similar compounds .
Properties
CAS No. |
66325-11-9 |
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Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-hexyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H24/c1-2-3-4-5-9-14-11-8-12-15-10-6-7-13-16(14)15/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3 |
InChI Key |
HPDNPBBNNVKEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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